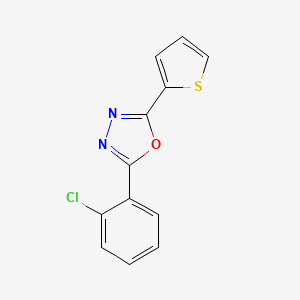

2-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS/c13-9-5-2-1-4-8(9)11-14-15-12(16-11)10-6-3-7-17-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIYFPVGPMBNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound 2-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on various research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 233.66 g/mol. The structure features a chlorophenyl group and a thiophene moiety attached to the oxadiazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The following findings illustrate its effectiveness:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported in the micromolar range, indicating potent activity compared to established chemotherapeutics like doxorubicin .

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in treated cells through upregulation of p53 and activation of caspase pathways . This apoptotic effect is dose-dependent and suggests a mechanism similar to that of known anticancer agents.

Antimicrobial Activity

In addition to anticancer effects, oxadiazole derivatives have shown promising antimicrobial properties :

- Evaluation Against Pathogens : Studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membrane integrity.

Other Pharmacological Activities

The compound has also been studied for other biological activities:

- Anti-inflammatory Activity : Some derivatives have shown potential in reducing inflammation markers in vitro, suggesting applicability in treating inflammatory diseases .

- Antioxidant Properties : Preliminary studies indicate that oxadiazole derivatives can scavenge free radicals, contributing to their potential as protective agents against oxidative stress-related conditions .

Case Study 1: Anticancer Efficacy

A study published in MDPI examined a series of oxadiazole derivatives including this compound. It was found that these compounds exhibited superior cytotoxic effects against various leukemia cell lines compared to traditional treatments. The study emphasized the importance of structural modifications to enhance biological activity further .

Case Study 2: Antimicrobial Evaluation

In another investigation focused on antimicrobial properties, researchers synthesized several oxadiazole derivatives and tested their efficacy against common pathogens. The results showed that certain modifications increased antibacterial potency significantly compared to baseline compounds .

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. 2-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been investigated for its ability to induce apoptosis in various cancer cell lines. For instance, derivatives of oxadiazoles have shown significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involves the activation of apoptotic pathways through the upregulation of p53 and caspase-3 cleavage .

Antiviral Activity

This compound has also been evaluated for antiviral properties, particularly against dengue virus. A series of oxadiazole derivatives were found to inhibit the polymerase activity of the dengue virus with submicromolar potency. These findings suggest that modifications to the oxadiazole structure can enhance antiviral activity, making it a candidate for further development as a therapeutic agent against viral infections .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Oxadiazole Ring : The reaction between carboxylic acids and hydrazides under acidic conditions leads to the formation of the oxadiazole ring.

- Substitution Reactions : Subsequent reactions can introduce various substituents on the aromatic rings, enhancing biological activity.

- Purification : The final products are purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aromatic rings significantly affect biological activity. For example:

- Chlorine Substituents : The presence of chlorine enhances lipophilicity and potentially increases binding affinity to target proteins.

- Thiophene Ring : Incorporating thiophene moieties has been shown to improve anticancer properties by altering electronic properties and enhancing interactions with biological targets .

Case Studies

Q & A

Q. Critical Parameters :

- Reaction Time : Prolonged reflux (>10 hours) may lead to decomposition.

- Solvent Choice : Dichloromethane (DCM) minimizes side reactions compared to THF .

Basic: How can researchers confirm the identity and purity of this compound post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- FT-IR : Confirm the presence of C=N (1605–1620 cm⁻¹) and C-O-C (1240–1260 cm⁻¹) stretching vibrations .

- ¹H/¹³C NMR : Verify aromatic proton signals (δ 7.2–8.1 ppm for thiophene and chlorophenyl groups) and absence of unreacted hydrazide protons .

- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., C: 52.3%, N: 10.2%) .

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm for purity assessment (>98%) .

Advanced: What methodologies are employed for structural determination and resolving discrepancies in crystallographic data?

Methodological Answer:

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard:

Q. Discrepancy Resolution :

- Compare experimental data with Density Functional Theory (DFT)-optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate bond lengths and angles .

Advanced: How can researchers resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives?

Methodological Answer:

Contradictions often arise from assay conditions or structural variations. To address this:

Standardize Assays : Use the same cell lines (e.g., MCF-7 for anticancer studies) and incubation times (48–72 hours) .

Structure-Activity Relationship (SAR) : Compare substituent effects. For example, electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by 30–50% compared to electron-donating groups .

Dose-Response Curves : Calculate IC₅₀ values in triplicate to minimize variability .

Advanced: What strategies are effective for evaluating the biological activity of this compound in drug discovery?

Methodological Answer:

Antimicrobial Testing :

- Agar Diffusion : Measure inhibition zones (mm) against S. aureus (ATCC 25923) at 100 µg/mL .

- MIC Determination : Use broth microdilution (range: 1–128 µg/mL) .

Anticancer Screening :

Mechanistic Studies :

- Enzyme Inhibition : Assess COX-2 inhibition via ELISA (IC₅₀ < 10 µM suggests potential anti-inflammatory activity) .

Safety: What protocols should be followed for safe handling and disposal of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass vials at 4°C, away from oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.